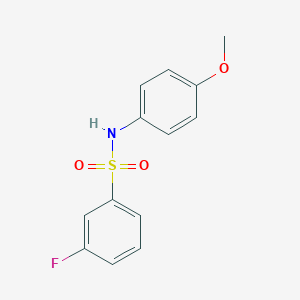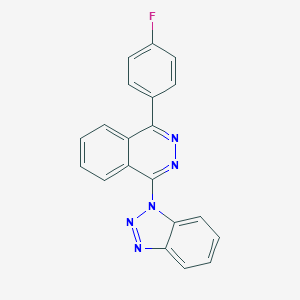![molecular formula C28H27N3O3S B492675 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide CAS No. 670272-84-1](/img/structure/B492675.png)
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
The unique molecular structure of this compound allows it to serve as a near-infrared (NIR) fluorescent probe. By attaching it to specific biological targets (such as proteins, nucleic acids, or cellular organelles), researchers can visualize and track cellular processes in real time. Its emission in the NIR range minimizes background interference, making it valuable for in vivo imaging and diagnostics .
Organic Light-Emitting Diodes (OLEDs)
The electron-accepting properties of this compound make it an excellent candidate for OLEDs. When incorporated into the emissive layer, it contributes to efficient electroluminescence. Its unique electronic structure allows for fine-tuning of emission wavelengths, which is crucial for display technologies and energy-efficient lighting .
Polymer Nanocomposites
Researchers have explored incorporating this compound into polymer matrices to enhance their mechanical, thermal, and electrical properties. By dispersing it within polymers, they achieve improved stability, conductivity, and flame retardancy. Applications include flexible electronics, sensors, and protective coatings .
Anticancer Agents
The presence of the cyano group and the quinoline scaffold suggests potential anticancer activity. Researchers investigate its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of specific enzymes. Further optimization may lead to novel chemotherapeutic agents .
Catalysis and Organic Synthesis
The sulfur-containing moiety in this compound can act as a ligand in transition metal catalysis. Researchers explore its use in asymmetric catalysis, C–H activation, and cross-coupling reactions. Its unique electronic properties influence reaction pathways and selectivity .
Supramolecular Chemistry and Host–Guest Interactions
By modifying the phenyl substituents, researchers can design host molecules that selectively bind to specific guest molecules. These supramolecular complexes find applications in drug delivery, molecular recognition, and separation processes. The compound’s structural flexibility allows for tailored interactions with various guests .
Mecanismo De Acción
Mode of Action
The presence of functional groups such as the cyano group and the sulfanyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have a variety of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, and interaction with dna or proteins .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by temperature or the presence of other compounds .
Propiedades
IUPAC Name |
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-28(2)15-22-26(23(32)16-28)25(18-7-5-4-6-8-18)21(17-29)27(31-22)35-14-13-24(33)30-19-9-11-20(34-3)12-10-19/h4-12H,13-16H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVOPMZIHTVTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)OC)C#N)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B492595.png)
![3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B492596.png)
![3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B492597.png)
![N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492598.png)
![N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B492602.png)
![4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492603.png)
![3-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B492604.png)

![N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide](/img/structure/B492610.png)
![N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B492611.png)
![N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B492615.png)